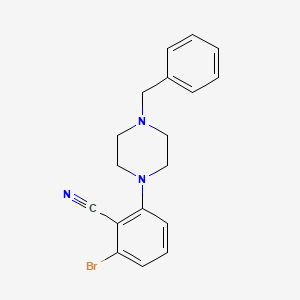

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile

Description

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile is a synthetic small molecule featuring a benzylpiperazine moiety linked to a brominated benzonitrile core. The compound’s molecular formula is C₁₈H₁₈BrN₃, with a molecular weight of 356.3 g/mol. The structure includes a nitrile group at position 1, a bromine atom at position 6, and a 4-benzylpiperazine substituent at position 2 of the benzene ring. This configuration confers distinct electronic and steric properties, making it a candidate for pharmacological and chemical studies.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEZVBPGJVTZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile typically involves the reaction of 4-benzylpiperazine with 6-bromobenzonitrile under specific conditions. One common method includes the use of a suitable solvent such as methanol, and the reaction is often facilitated by the presence of a base like sodium cyanoborohydride . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow hydrogenation techniques to ensure safety and efficiency . This method allows for the large-scale synthesis of the compound while minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups attached to the benzylpiperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reduction and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system . Additionally, the compound’s ability to bind to DNA suggests a role in modulating gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(4-benzylpiperazin-1-yl)-6-bromobenzonitrile with structurally related compounds, emphasizing substituent effects, bioactivity, and synthesis:

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (EWGs) like Br, Cl, and NO₂ at ortho/para positions enhance AChE inhibition by modulating electron density and binding affinity. The target compound’s Br substituent at position 6 aligns with this trend but requires empirical validation . Nitrile vs. Aldehyde: The nitrile group in the target compound may improve metabolic stability compared to aldehydes (e.g., ), which are prone to oxidation .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions, similar to methods for brominated benzaldehyde derivatives () .

- In contrast, thiazol-4-one analogs () employ multicomponent reactions, highlighting divergent synthetic strategies for heterocyclic vs. benzonitrile cores .

However, bromine’s larger size vs. chlorine may alter binding pocket interactions .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : C₁₈H₁₈BrN₃

- CAS Number : 1260758-86-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of various neurotransmitter systems, which is crucial in understanding its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a promising anticancer agent.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Jurkat (T-cell leukemia)

The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For instance, in Jurkat cells, the IC50 was determined to be approximately 4.64 µM, demonstrating its potency against this cell line .

Mechanism of Cytotoxicity

The cytotoxic effects are believed to arise from the compound's ability to induce cell cycle arrest and apoptosis. Detailed flow cytometry analyses revealed that treatment with this compound effectively led to an accumulation of cells in the sub-G1 phase, indicating apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Type | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Benzonitrile derivative | High | Induces apoptosis and cell cycle arrest |

| 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | Benzamide | Moderate | Inhibits fatty acid biosynthesis |

| Phenylpiperidine derivatives | Piperidine derivative | Variable | Receptor modulation |

This table illustrates how this compound stands out due to its potent anticancer properties compared to other similar compounds.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Jurkat Cells : In vitro studies demonstrated that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis.

- Antiangiogenic Potential : The compound was evaluated for its ability to inhibit angiogenesis using chick chorioallantoic membrane assays, showing promising results in reducing blood vessel formation in tumor tissues .

- Molecular Docking Studies : Computational studies indicated strong binding affinities with matrix metalloproteinases (MMPs), suggesting a mechanism for its anticancer activity through inhibition of these enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.